Verapamil-D7 Hydrochloride

説明

Synthesis Analysis

The synthesis of Verapamil and its derivatives, including Verapamil-D7 Hydrochloride, involves complex organic synthesis processes. Specific information on the synthesis of the D7 labeled variant is scarce in the literature, but the general synthesis of Verapamil involves the methylation of norverapamil with no-carrier added [11C]methyliodide or [11C]methyltriflate under optimized conditions (Luurtsema et al., 2002).

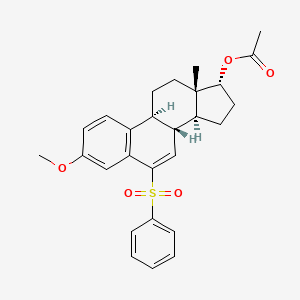

Molecular Structure Analysis

The molecular structure of Verapamil Hydrochloride is characterized by its ability to block calcium ion influx, a property crucial for its pharmacological action. The D7 label implies that certain hydrogen atoms in the molecule have been replaced with deuterium, a heavier isotope of hydrogen, which may slightly affect its physical properties but not its molecular structure or mechanism of action.

Chemical Reactions and Properties

Verapamil Hydrochloride participates in various chemical reactions, particularly oxidation. For example, it degrades upon exposure to oxidizing conditions, producing 3,4-dimethoxybenzoic acid derived from alkyl side chain oxidation (Yoshida et al., 2010). This oxidation behavior is essential for understanding its stability and reactivity in pharmaceutical formulations.

Physical Properties Analysis

The physical properties of Verapamil Hydrochloride, such as its melting point and thermal stability, have been well-documented. It is thermally stable up to 180°C and melts at 146°C (Yoshida et al., 2010). These properties are critical for the formulation and storage of the drug.

Chemical Properties Analysis

Verapamil Hydrochloride's chemical properties, including its solubility and reaction to various chemical agents, have been extensively studied. For instance, its interaction with chloramine-T in hydrochloric acid medium forms a yellow-colored compound, showcasing its reactive nature (Rahman & Hoda, 2002).

References

- (Luurtsema et al., 2002)

- (Yoshida et al., 2010)

- (Rahman & Hoda, 2002)

科学的研究の応用

1. Preparation of Sustained Release Formulation

- Summary of Application: Verapamil Hydrochloride is used in the preparation of sustained release formulations using ion exchange resins . The purpose of this investigation was to formulate and evaluate the interaction between cation exchange resins and verapamil hydrochloride .

- Methods of Application: The uptake studies were conducted using the rotating bottle apparatus. The Langmuir-like equation was applied to the experimental data and the maximum drug loading was determined from the Langmuir-like parameters . The drug-resin complexes were evaluated using XRD, SEM, and particle size analysis . Release studies were performed using USP dissolution apparatus 2 .

- Results: The resin with the lowest percentage of cross-linking had the highest uptake capacity . The percent increase in particle size due to complexation was found to be associated with drug loading; the highest drug loading had the highest increase in particle size . The maximum drug release was approximately 40% when conventional dissolution testing was used .

2. Reference Standards

- Summary of Application: Nor Verapamil-d7 Hydrochloride is used as a reference standard in pharmaceutical testing .

- Methods of Application: It is used in the testing and validation of pharmaceutical products .

- Results: It provides a high-quality reference for the most reliable pharmaceutical testing .

3. Low-Density Drug Delivery Systems

- Summary of Application: Verapamil-HCl is used in the creation of low-density drug delivery systems that can float in the gastric content and improve the bioavailability of small molecules .

- Methods of Application: Verapamil–HCl-containing solid foam is prepared by continuous manufacturing . Production runs were validated, and the foam structure was characterized by micro-CT scans and SEM .

- Results: The foam structure was successfully characterized and validated .

1. Preparation of Sustained Release Formulation

- Summary of Application: Verapamil Hydrochloride is used in the preparation of sustained release formulations using ion exchange resins . The purpose of this investigation was to formulate and evaluate the interaction between cation exchange resins and verapamil hydrochloride .

- Methods of Application: The uptake studies were conducted using the rotating bottle apparatus. The Langmuir-like equation was applied to the experimental data and the maximum drug loading was determined from the Langmuir-like parameters . The drug-resin complexes were evaluated using XRD, SEM, and particle size analysis . Release studies were performed using USP dissolution apparatus 2 .

- Results: The resin with the lowest percentage of cross-linking had the highest uptake capacity . The percent increase in particle size due to complexation was found to be associated with drug loading; the highest drug loading had the highest increase in particle size . The maximum drug release was approximately 40% when conventional dissolution testing was used .

2. Reference Standards

- Summary of Application: Nor Verapamil-d7 Hydrochloride is used as a reference standard in pharmaceutical testing .

- Methods of Application: It is used in the testing and validation of pharmaceutical products .

- Results: It provides a high-quality reference for the most reliable pharmaceutical testing .

3. Low-Density Drug Delivery Systems

- Summary of Application: Verapamil-HCl is used in the creation of low-density drug delivery systems that can float in the gastric content and improve the bioavailability of small molecules .

- Methods of Application: Verapamil–HCl-containing solid foam is prepared by continuous manufacturing . Production runs were validated, and the foam structure was characterized by micro-CT scans and SEM .

- Results: The foam structure was successfully characterized and validated .

1. Preparation of Sustained Release Formulation

- Summary of Application: Verapamil Hydrochloride is used in the preparation of sustained release formulations using ion exchange resins . The purpose of this investigation was to formulate and evaluate the interaction between cation exchange resins and verapamil hydrochloride .

- Methods of Application: The uptake studies were conducted using the rotating bottle apparatus. The Langmuir-like equation was applied to the experimental data and the maximum drug loading was determined from the Langmuir-like parameters . The drug-resin complexes were evaluated using XRD, SEM, and particle size analysis . Release studies were performed using USP dissolution apparatus 2 .

- Results: The resin with the lowest percentage of cross-linking had the highest uptake capacity . The percent increase in particle size due to complexation was found to be associated with drug loading; the highest drug loading had the highest increase in particle size . The maximum drug release was approximately 40% when conventional dissolution testing was used .

2. Reference Standards

- Summary of Application: Nor Verapamil-d7 Hydrochloride is used as a reference standard in pharmaceutical testing .

- Methods of Application: It is used in the testing and validation of pharmaceutical products .

- Results: It provides a high-quality reference for the most reliable pharmaceutical testing .

3. Low-Density Drug Delivery Systems

- Summary of Application: Verapamil-HCl is used in the creation of low-density drug delivery systems that can float in the gastric content and improve the bioavailability of small molecules .

- Methods of Application: Verapamil–HCl-containing solid foam is prepared by continuous manufacturing . Production runs were validated, and the foam structure was characterized by micro-CT scans and SEM .

- Results: The foam structure was successfully characterized and validated .

Safety And Hazards

Verapamil should be kept away from heat and sources of ignition . Formation of dust and aerosols should be avoided . It is recommended to provide appropriate exhaust ventilation where dust is formed . Ground all equipment containing material . Do not ingest. Do not breathe dust. Wear suitable protective clothing .

将来の方向性

Verapamil has been used to treat hypertension, angina, and certain heart rhythm disorders . The immediate-release tablets are also used alone or with other medications to prevent and treat irregular heartbeats . Verapamil injection is used in adults and children to rapidly or temporarily restore normal heart rate in people with certain heart rhythm disorders . High blood pressure is a common condition and when not treated, can cause damage to the brain, heart, blood vessels, kidneys and other parts of the body .

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/i1D3,2D3,20D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQPXTMNIUCOSY-OMVHPOPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Verapamil-D7 Hydrochloride | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl (3R,5S,6R)-3-[(3R)-4-[benzyl-[(2S)-2-hydroxy-4-[(3S,5S,6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-5,6-diphenylmorpholin-3-yl]butyl]amino]-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B1146565.png)

![4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one](/img/structure/B1146578.png)